Introduction: Navigating the Sphingolipid Rheostat with a Unique Molecular Tool
Introduction: Navigating the Sphingolipid Rheostat with a Unique Molecular Tool
An In-Depth Technical Guide to N-Hexanoyl-D-threo-sphingosine
Within the intricate landscape of cellular signaling, sphingolipids have emerged from their structural roles to become central players in regulating cell fate. At the heart of this network lies ceramide, a bioactive lipid that orchestrates critical cellular processes including apoptosis, cell cycle arrest, and senescence[1][2][3]. The intracellular concentration of ceramide versus its metabolic product, sphingosine-1-phosphate (S1P), forms a delicate balance known as the "sphingolipid rheostat," which dictates whether a cell survives or undergoes programmed death[3][4].
However, the inherent insolubility of natural long-chain ceramides presents a significant experimental hurdle, limiting their utility in cell-based assays[5]. To circumvent this, researchers have synthesized short-chain, cell-permeable ceramide analogs. Among these, N-Hexanoyl-D-sphingosine (C6-ceramide) is a widely studied tool. This guide focuses on a specific, less common stereoisomer: N-Hexanoyl-D-threo-sphingosine .
While most naturally occurring sphingolipids possess the D-erythro configuration, the synthetic D-threo isomer offers a unique molecular probe to investigate the stereo-specificity of ceramide-protein interactions and downstream signaling events[6][7]. Understanding its distinct properties is crucial for designing rigorous experiments and accurately interpreting results in drug discovery and cell biology research. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological activities, and experimental applications of N-Hexanoyl-D-threo-sphingosine for the research scientist.
Section 1: Molecular Structure and Physicochemical Profile
A precise understanding of the molecule's structure and properties is the foundation of its effective application. N-Hexanoyl-D-threo-sphingosine is a synthetic ceramide analog characterized by a sphingoid base linked to a short, six-carbon fatty acid (hexanoic acid) via an amide bond.
Stereochemical Distinction: The "threo" Configuration
The critical feature of this molecule is its D-threo stereochemistry at the C2 (amine) and C3 (hydroxyl) positions of the sphingosine backbone. This differs from the naturally occurring D-erythro (2S, 3R) configuration found in most mammalian sphingolipids[6]. The D-threo isomer possesses a (2S, 3S) configuration. This seemingly subtle change in the spatial arrangement of the amino and hydroxyl groups can profoundly impact how the molecule interacts with enzymes and effector proteins, potentially leading to different biological outcomes compared to its D-erythro counterpart[7][8].
Physicochemical Data
For the researcher, the practical handling and application of a compound are dictated by its physical and chemical properties. The hexanoyl (C6) acyl chain imparts sufficient hydrophilicity to allow for spontaneous transfer into cellular membranes, a key advantage over insoluble, long-chain ceramides[5][9].
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₇NO₃ | [10][11] |
| Molecular Weight | 397.64 g/mol | [10] |
| CAS Number | 189894-79-9 | [10] |
| Alternate CAS | 189894-80-2 (L-threo) | [11] |
| Physical State | Solid / Waxy Solid | [11] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in Ethanol, DMSO | [8] |
Section 2: Biological Activity and Signaling Pathways
Ceramides are pivotal second messengers in the induction of apoptosis[1][3]. Exogenously supplied short-chain ceramides like N-Hexanoyl-D-threo-sphingosine mimic the accumulation of endogenous ceramides, providing a powerful tool to trigger and study cell death pathways.
The Central Role of Ceramides in Apoptosis
Ceramide accumulation, whether through de novo synthesis, the breakdown of sphingomyelin, or the salvage pathway, is a well-established trigger for apoptosis[12]. It can influence mitochondrial integrity, leading to the release of cytochrome c and the activation of the caspase cascade[13]. While much of the literature focuses on the canonical D-erythro isomer (often referred to simply as C6-ceramide), which is known to induce apoptosis in various cell lines, the D-threo isomer is also biologically active. Studies on related threo isomers have shown differential effects on key enzymes like protein kinase C (PKC), indicating that stereochemistry is a critical determinant of function[8].
It's crucial to note that while short-chain ceramides are valuable tools, they can also be metabolized by the cell. For instance, N-hexanoylsphingosine can be metabolized to generate long-chain ceramides via the sphingosine salvage pathway[13]. This metabolic conversion must be considered when interpreting experimental outcomes.
Core Sphingolipid Metabolic Pathways
To understand the context in which N-Hexanoyl-D-threo-sphingosine acts, it is essential to visualize the core sphingolipid metabolic pathways. This compound enters the cellular environment and can be acted upon by various enzymes, influencing the ceramide pool and the downstream signaling cascade.
Caption: Core pathways of sphingolipid metabolism and the intervention point of exogenous ceramide analogs.
Section 3: Experimental Protocols and Methodologies
The transition from theory to practice requires robust, validated protocols. The following methodologies provide a framework for utilizing N-Hexanoyl-D-threo-sphingosine in a cell culture setting.
Preparation of Stock Solutions
Causality: The choice of solvent is critical for ensuring the compound is fully solubilized and for minimizing solvent-induced artifacts in experiments. Ethanol and DMSO are common choices due to the compound's solubility profile[8]. A high-concentration stock solution allows for minimal volumes to be added to cell culture media, reducing the final solvent concentration to non-toxic levels (typically <0.1%).
Protocol:
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Reagent Handling: Warm the vial of N-Hexanoyl-D-threo-sphingosine to room temperature before opening to prevent condensation.
-
Solvent Selection: Use sterile, anhydrous ethanol or DMSO.
-
Stock Concentration: Prepare a high-concentration stock, for example, 10 mM.
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Calculation: For a 10 mM stock from 1 mg of compound (MW = 397.64 g/mol ): Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 397.64 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 251.5 µL.
-
Add 251.5 µL of solvent to 1 mg of the compound.
-
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Stock solutions are typically stable for several months under these conditions.
Cell Treatment and Experimental Design
Trustworthiness: A self-validating experimental design must include appropriate controls to isolate the effect of the compound from other variables. A vehicle control is non-negotiable.
Protocol:
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Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 12-24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM). Vortex gently after each dilution.
-
Vehicle Control: Prepare a "vehicle control" medium containing the same final concentration of solvent (e.g., ethanol or DMSO) as the highest concentration of the compound used. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of N-Hexanoyl-D-threo-sphingosine or the vehicle control.
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Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Assay: Following incubation, harvest the cells and proceed with the desired downstream analysis (e.g., apoptosis assay, western blotting, gene expression analysis).
Workflow for Assessing Apoptotic Induction
The following diagram illustrates a typical workflow for evaluating the pro-apoptotic activity of N-Hexanoyl-D-threo-sphingosine.
Caption: A standard workflow for quantifying apoptosis using Annexin V/PI staining after cell treatment.
References
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Axios Research. N-Hexanoyl-D-threo-Sphingosine. [Link]
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Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal. [Link]
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Merrill, A.H., Jr. (1991). Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism. Methods in Enzymology. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5702613, N-Hexanoylsphingosine. [Link]
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Russo, S. B., et al. (2009). Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells. Journal of Lipid Research. [Link]
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Said, T., et al. (2014). A review of ceramide analogs as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Stover, T., & Kester, M. (2003). Liposomal delivery of ceramide. Methods in Enzymology. [Link]
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Young, J. K., et al. (2013). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases. Frontiers in Endocrinology. [Link]
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Zeidan, Y. H., & Hannun, Y. A. (2007). The role of ceramide in health and disease. Journal of Lipid Research. [Link]
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Zhang, X., et al. (2000). A synthesis of d-erythro- and l-threo-sphingosine and sphinganine diastereomers via the biomimetic precursor 3-ketosphinganine. The Journal of Organic Chemistry. [Link]
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